molecular formula C21H24N8O2 B2625315 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide CAS No. 2034361-32-3

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide

Cat. No.: B2625315
CAS No.: 2034361-32-3
M. Wt: 420.477
InChI Key: LEWZQDNGHBDZBH-UHFFFAOYSA-N
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Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N8O2 and its molecular weight is 420.477. The purity is usually 95%.
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Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-((6-morpholinopyridin-3-yl)methyl)azetidine-3-carboxamide is a novel small molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C19H22N8O2C_{19}H_{22}N_{8}O_{2}, with a molecular weight of approximately 394.4 g/mol. Its structure includes a pyrazole and pyrimidine moiety, which are known to confer various biological activities.

The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and survival. It has been observed to interact with specific protein targets that play critical roles in cancer cell growth and metabolism.

Key Mechanisms:

  • Inhibition of mTOR Pathway : Similar compounds have shown the ability to inhibit the mTORC1 signaling pathway, leading to reduced cell proliferation and increased autophagy .
  • Adenosine Receptor Modulation : The compound may influence adenosine receptor activity, which is crucial in various physiological processes including inflammation and cancer progression .

Antiproliferative Activity

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Effect
MIA PaCa-2< 0.5Strong antiproliferative effect
HeLa0.36Selective inhibition
A3750.5Moderate inhibition

These findings suggest that the compound could serve as a potential therapeutic agent in treating cancers such as pancreatic and cervical cancer.

Study 1: In Vivo Efficacy

In a recent study, the efficacy of the compound was tested in mouse models bearing human tumor xenografts. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential for clinical application in oncology.

Study 2: Neurological Impact

Another study explored the effects of this compound on neurodegenerative diseases. Preliminary results showed promising neuroprotective effects, potentially through modulation of neuroinflammatory pathways .

Properties

IUPAC Name

N-[(6-morpholin-4-ylpyridin-3-yl)methyl]-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O2/c30-21(23-12-16-2-3-18(22-11-16)27-6-8-31-9-7-27)17-13-28(14-17)19-10-20(25-15-24-19)29-5-1-4-26-29/h1-5,10-11,15,17H,6-9,12-14H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWZQDNGHBDZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CNC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.